molecular formula C23H19ClN2O2S B2619266 N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895647-49-1

N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2619266
CAS No.: 895647-49-1
M. Wt: 422.93
InChI Key: WXMDRWLEUFLLLE-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 4-chlorophenyl group, a 6-methyl group, and a 4-methylbenzenesulfonyl group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst. The reaction conditions often require acidic or basic environments and elevated temperatures to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron or cobalt oxides are often employed to enhance the reaction efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .

Scientific Research Applications

N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 4-chlorophenyl group, a 6-methyl group, and a 4-methylbenzenesulfonyl group makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-15-3-10-19(11-4-15)29(27,28)22-14-25-21-12-5-16(2)13-20(21)23(22)26-18-8-6-17(24)7-9-18/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMDRWLEUFLLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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